N~1~-[(Pyridin-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(Pyridin-2-yl)methyl]ethanediamide is a chemical compound with the molecular formula C8H9N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring attached to an ethanediamide moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-[(Pyridin-2-yl)methyl]ethanediamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst such as copper (Cu) and iodine (I~2~). This reaction typically occurs under mild conditions and results in the formation of the desired compound .
Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane. This method is also efficient and provides good yields of the target compound .
Industrial Production Methods
Industrial production of N1-[(Pyridin-2-yl)methyl]ethanediamide may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Pyridin-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring in the compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
N~1~-[(Pyridin-2-yl)methyl]ethanediamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N1-[(Pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in coordination chemistry. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N’-(pyridin-2-yl)ethanediamide: This compound is structurally similar and shares some chemical properties.
N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Another related compound with similar applications.
Uniqueness
N~1~-[(Pyridin-2-yl)methyl]ethanediamide is unique due to its specific combination of a pyridine ring and an ethanediamide moiety. This structure imparts distinct chemical properties, making it valuable in various research applications .
Properties
CAS No. |
61273-21-0 |
---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N'-(pyridin-2-ylmethyl)oxamide |
InChI |
InChI=1S/C8H9N3O2/c9-7(12)8(13)11-5-6-3-1-2-4-10-6/h1-4H,5H2,(H2,9,12)(H,11,13) |
InChI Key |
OSYJWURZRSHHMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.